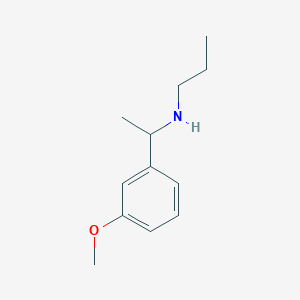
tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and propargyl alcohol.
Formation of Propargylated Indole: The first step involves the propargylation of 4-methylindole using propargyl alcohol in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Protection of Hydroxyl Group: The hydroxyl group of the propargylated indole is then protected using a tert-butyl protecting group. This is achieved by reacting the propargylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the triple bond to yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the indole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole-based drugs.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparación Con Compuestos Similares
- tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in the heterocyclic core, which can lead to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific indole core and the presence of both a hydroxyl group and a tert-butyl protecting group, which can influence its reactivity and interactions.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-hydroxyprop-1-ynyl)-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-12-7-5-9-14-15(12)13(8-6-10-19)11-18(14)16(20)21-17(2,3)4/h5,7,9,11,19H,10H2,1-4H3 |
Clave InChI |
ZWWPACQTUUJAKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















